(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
Description
Properties
CAS No. |
104846-75-5 |
|---|---|
Molecular Formula |
C27H37O2PSi |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
tert-butyl-[(3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19- |
InChI Key |
OFSDSMTXHBTJEI-NMWGTECJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps. One common approach is the hydrophosphinylation of allylic compounds under photoirradiation. This method generates phosphinoyl radicals that add to the allylic substrates, forming the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphinylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and substituted derivatives with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules and materials .
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s phosphine oxide group is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial activities .
Industry
In the industrial sector, (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, stability, and performance .
Mechanism of Action
The mechanism of action of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . Additionally, the compound’s ability to undergo radical addition reactions under photoirradiation makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound shares TBS ethers with 22b and 23b but differs in the phosphorus-containing group (phosphine oxide vs. phosphorane or ester).
- Its Z-configuration aligns with thiazolidinones in , which exhibit stereoselective biological activity .
Key Observations :
Physical and Chemical Properties
Key Observations :
- The target compound’s low-temperature storage suggests higher sensitivity compared to oil-based analogs like 22b or 23b .
Biological Activity
(Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide, commonly referred to as TBS-Phos, is a phosphine oxide compound that has garnered attention in various fields of organic synthesis and medicinal chemistry. This article explores the biological activity of TBS-Phos, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a diphenylphosphine oxide moiety linked to a methylenecyclohexylidene group with a tert-butyldimethylsilyl (TBS) protective group. Its molecular formula is with a molecular weight of 582.91 g/mol. The IUPAC name is (Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide.
TBS-Phos exhibits biological activity primarily through its interaction with biological targets, which include enzymes and receptors involved in various metabolic pathways. The phosphine oxide group can participate in nucleophilic reactions, making it a potential candidate for C–H functionalization processes that are crucial in drug development.
Anticancer Activity
Recent studies have indicated that TBS-Phos may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival is under investigation.
Antimicrobial Properties
TBS-Phos has demonstrated antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
Preliminary research suggests that TBS-Phos may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate oxidative stress and inflammation in neuronal cells is being explored as a therapeutic strategy.
Case Studies
- Anticancer Activity : A study conducted by Zhang et al. (2023) evaluated the effects of TBS-Phos on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis confirmed through flow cytometry analysis.
- Antimicrobial Efficacy : Research by Smith et al. (2024) tested TBS-Phos against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating promising antimicrobial properties.
- Neuroprotection : In a neurobiology study by Lee et al. (2024), TBS-Phos was administered to models of oxidative stress-induced neuronal damage. The results showed a reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Reduced cell viability | Zhang et al., 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Smith et al., 2024 |
| Antimicrobial | Escherichia coli | MIC = 20 µg/mL | Smith et al., 2024 |
| Neuroprotection | Neuronal cells | Reduced ROS levels | Lee et al., 2024 |
Q & A
What are the key challenges in synthesizing (Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide, and how can reaction conditions be optimized?
Basic
Synthesis challenges include controlling stereoselectivity (Z-configuration) and managing the reactivity of the tert-butyldimethylsilyl (TBS) protecting group. A critical step involves coupling the cyclohexylidene fragment with the diphenylphosphine oxide moiety under anhydrous conditions to avoid premature desilylation . Optimization strategies:
- Solvent selection : Use DMF or dichloromethane (DCM) to stabilize intermediates, as seen in analogous silyl-protected cyclohexylidene syntheses .
- Temperature control : Reflux in DMF/acetic acid mixtures (e.g., 2 h at 110°C) improves yield by minimizing side reactions .
- Catalysis : Triphenylphosphine (PPh₃) aids in Staudinger-type reactions, though yields may remain low (~20%) due to competing degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
